molecular formula C22H22FN3O3 B12352942 4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one

Cat. No.: B12352942
M. Wt: 395.4 g/mol
InChI Key: UOIMIFOGHYGMQH-UHFFFAOYSA-N
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Description

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one is a compound known for its potent inhibitory effects on poly (ADP-ribose) polymerase (PARP) enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-fluorobenzyl bromide with 4-methoxypiperidine to form an intermediate, which is then coupled with phthalazinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of high-performance liquid chromatography (HPLC) is common for purification purposes .

Chemical Reactions Analysis

Types of Reactions

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly DNA repair mechanisms.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment, especially in tumors resistant to other PARP inhibitors.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting PARP enzymes, which play a crucial role in DNA repair. By blocking these enzymes, 4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one induces DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one is unique due to its lower affinity for P-glycoprotein (Pgp) compared to other PARP inhibitors like olaparib. This property allows it to overcome drug resistance mechanisms in certain cancer cells, making it a valuable addition to the arsenal of cancer therapeutics .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15,20H,8-11,13H2,1H3

InChI Key

UOIMIFOGHYGMQH-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3C4=CC=CC=C4C(=O)N=N3)F

Origin of Product

United States

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